

# Discovery and History of Azetidine-Containing Compounds: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Azetidin-3-yl)-2-methylpropan-2-ol  
Cat. No.: B13486356

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## Executive Summary

For decades, the azetidine ring (a saturated four-membered nitrogen heterocycle) was viewed as a synthetic curiosity—a structure too strained to be stable and too difficult to synthesize for routine medicinal use.<sup>[1][2][3]</sup> Today, it is recognized as a "privileged scaffold" in drug discovery.<sup>[2][4]</sup> The "Azetidine Switch"—replacing a piperidine or pyrrolidine ring with azetidine—has become a standard tactic in lead optimization to lower lipophilicity (LogP), improve metabolic stability, and rigidify molecular conformation without sacrificing basicity.

This guide details the technical evolution of azetidine, from its 19th-century discovery to its critical role in FDA-approved therapeutics like Cobimetinib and Baricitinib.

## Part 1: Historical Genesis & Natural Occurrence

### The Gabriel Discovery (1888)

The history of azetidine begins with Siegmund Gabriel and J. Weiner in 1888.<sup>[2]</sup> While investigating the properties of aliphatic amines, they attempted the intramolecular cyclization of

-bromopropylamine. Unlike the facile formation of five-membered (pyrrolidine) and six-membered (piperidine) rings, the four-membered ring presented significant kinetic and thermodynamic barriers due to ring strain (~26 kcal/mol).

Their successful isolation of the parent azetidine proved that 4-membered nitrogenous rings were chemically accessible, albeit reactive. This laid the foundation for the "Gabriel Synthesis" methodology, which remains relevant for primary amine construction.

## Natural Products

Contrary to early beliefs that such strained rings were abiotic, nature evolved specific pathways to utilize the azetidine core, primarily for metal chelation and defense.

- **Mugineic Acid:** A phytosiderophore secreted by graminaceous plants (barley, wheat) to solubilize iron ( $\text{Fe}^{3+}$ ) in soil. The azetidine ring provides the precise geometric constraints required for high-affinity metal binding.
- **Penaresidins:** Marine alkaloids isolated from Okinawan sponges (*Penares* sp.) exhibiting potent actomyosin ATPase activation.
- **Azetidine-2-carboxylic acid (Aze):** A toxic non-proteinogenic amino acid found in *Convallaria majalis* (Lily of the Valley). It acts as a proline analogue, getting misincorporated into proteins and causing structural misfolding—a natural defense mechanism.

## Part 2: The "Azetidine Switch" in Medicinal Chemistry

The transition of azetidine from natural oddity to drug scaffold is driven by its unique physicochemical profile.<sup>[1][2]</sup> When a medicinal chemist replaces a piperidine (6-membered) or pyrrolidine (5-membered) ring with azetidine (4-membered), several predictable shifts occur.

## Physicochemical Comparison Table

Property	Azetidine ( )	Pyrrolidine ( )	Piperidine ( )	Impact on Drug Design
Ring Strain	~26 kcal/mol	~6 kcal/mol	~0 kcal/mol	High strain allows ring-opening metabolic pathways but rigidifies structure.
Basicity ( )	11.3	11.3	11.2	Retains high basicity (cationic at physiological pH) unlike oxetanes.
Lipophilicity ( LogP)	Baseline	+0.3 to +0.5	+0.6 to +0.8	Key Advantage: Azetidine lowers LogP, improving solubility and reducing off-target toxicity.
VdW Volume	Smallest	Intermediate	Largest	Reduced steric bulk allows binding in tight enzyme pockets.
C-N-C Angle	~90°	~109°	~111°	Alters vector orientation of substituents, potentially improving target engagement.

## The Metabolic Advantage

The "Azetidine Switch" often resolves metabolic liabilities. In the development of Siponimod (a S1P receptor modulator), the azetidine ring was utilized to tune the molecule's half-life. Unlike larger rings that are prone to oxidative metabolism (cytochrome P450 hydroxylation on the ring carbons), the strained azetidine ring is less susceptible to standard oxidative clearance at the carbon backbone, although the nitrogen remains a site for oxidation or conjugation.

## Part 3: Synthetic Methodologies

### Classical Route: Thermal Cyclization

The traditional method relies on the nucleophilic attack of an amine onto a gamma-leaving group.

- Substrate:
  - haloamines or
  - amino alcohols (activated as mesylates/tosylates).
- Challenge: Intermolecular polymerization often competes with intramolecular cyclization.
- Solution: High dilution conditions and specific bases (e.g., DIPEA, ) favor the intramolecular pathway.

### Modern Route: C-H Activation & Photoredox

Modern methods avoid pre-functionalized precursors.

- C-H Activation: Palladium-catalyzed intramolecular amination of unactivated C(sp<sup>3</sup>)-H bonds.
- Photoredox: Visible-light-mediated [2+2] cycloaddition of imines and alkenes (Aza-Paternò-Büchi reaction), allowing access to highly substituted azetidines that are impossible to make via displacement.

### Protocol: Synthesis of N-Protected Azetidine-3-Carboxylic Acid

Context: This is a foundational building block for fragment-based drug discovery.

Reagents:

- Epichlorohydrin
- Benzhydramine
- Potassium tert-butoxide (  
-BuOK)
- Dichloromethane (DCM) / Methanol

Step-by-Step Methodology:

- Ring Opening: React benzhydramine (1.0 eq) with epichlorohydrin (1.1 eq) in methanol at 0°C. Stir for 24h at room temperature. The amine opens the epoxide to form the intermediate 1-amino-3-chloro-2-propanol derivative.
- Cyclization (The Critical Step): Dissolve the intermediate in refluxing acetonitrile or THF. Add -BuOK (2.5 eq) slowly. The alkoxide forms first, followed by displacement of the chloride to form the 3-hydroxy-azetidine.
  - Note: The kinetic product is the azetidine; thermodynamic control can lead to larger rings if temperature is not controlled.
- Functionalization: The hydroxyl group is oxidized (Swern or Dess-Martin) to the ketone, then converted to the nitrile (TosMIC reagent), and hydrolyzed to the carboxylic acid.
- Validation: Monitor by LC-MS. Azetidine formation is confirmed by the disappearance of the acyclic precursor and the appearance of the M+1 peak with a characteristic retention time shift (more polar). NMR will show distinct geminal proton splitting on the ring (~3.5-4.5 ppm).

## Part 4: Case Studies in FDA-Approved Drugs

### Cobimetinib (Cotellic)

Indication: Melanoma (MEK inhibitor).[5] Role of Azetidine: The azetidine ring in Cobimetinib is not merely a linker; it is a structural anchor. It positions the piperidine moiety correctly within the MEK allosteric pocket. The high basicity of the azetidine nitrogen (protonated at physiological pH) facilitates a crucial ionic interaction with the phosphate backbone of ATP or proximal residues, while its small size prevents steric clash with the "gatekeeper" residues.

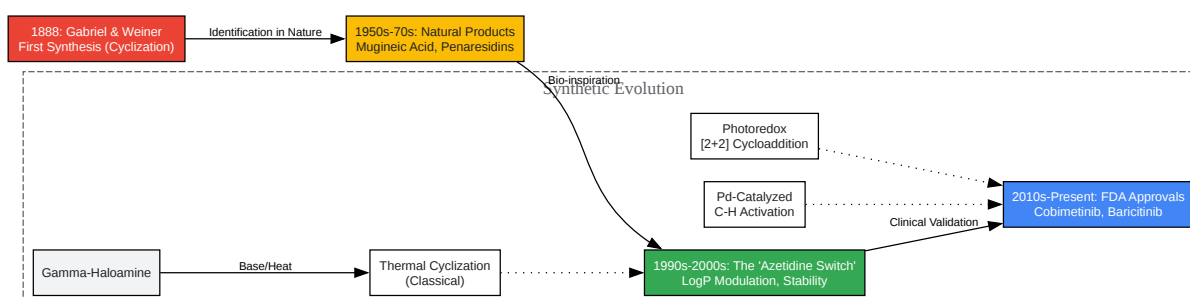
## Baricitinib (Olumiant)

Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor). Role of Azetidine: Baricitinib features an ethylsulfonyl-azetidine linked to a pyrrolo[2,3-d]pyrimidine core.

- **Selectivity:** The rigidity of the azetidine directs the ethylsulfonyl group into a specific hydrophobic pocket of the JAK enzyme, enhancing selectivity for JAK1/2 over JAK3.
- **Solubility:** The polar nature of the azetidine/sulfone combination offsets the lipophilicity of the heterocyclic core, improving oral bioavailability.

## Part 5: Visualizations

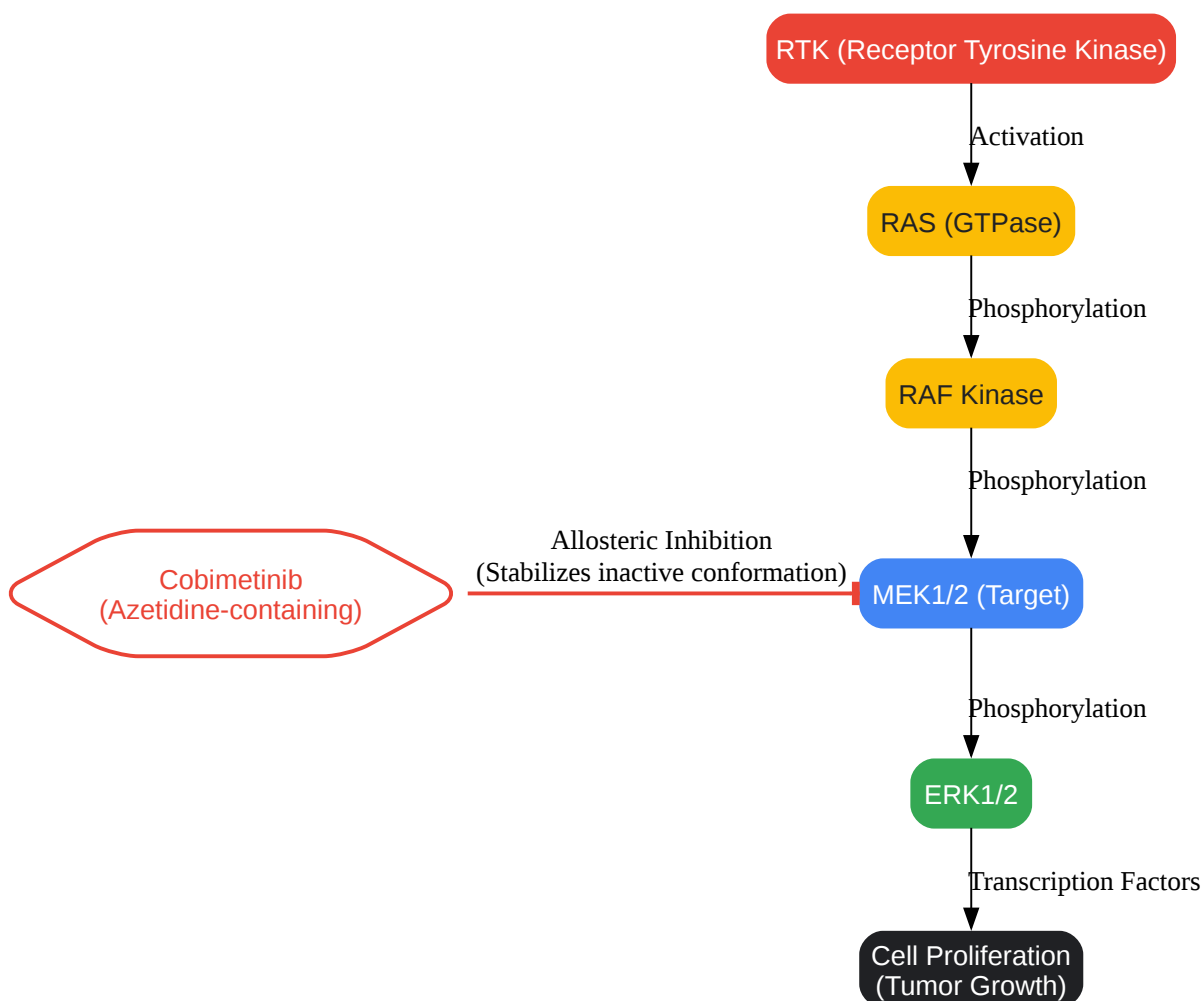
### Diagram: Evolution and Synthesis of Azetidines



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Caption: Timeline of azetidine discovery and the evolution of synthetic methods from thermal cyclization to modern catalytic approaches.

## Diagram: Mechanism of Action (Cobimetinib)



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Caption: Cobimetinib utilizes an azetidine scaffold to allosterically inhibit MEK1/2, halting the MAPK signaling cascade in melanoma.

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